A Comprehensive Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Comprehensive Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker molecule, is a valuable tool in modern drug development and bioconjugation. Its structure, featuring a primary amine and a Boc-protected amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers versatility for the controlled and sequential attachment of different molecular entities. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, complete with detailed experimental protocols and workflow visualizations.
The primary amine of NH2-PEG1-CH2CH2-Boc allows for facile conjugation to molecules bearing carboxylic acids, activated esters, or other amine-reactive functional groups. The tert-butoxycarbonyl (Boc) protecting group on the other terminus provides a stable, latent amine that can be deprotected under specific acidic conditions, enabling subsequent conjugation steps. This orthogonal reactivity is particularly advantageous in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the assembly of different components is crucial. The short PEG linker enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.
Chemical Structure and Physicochemical Properties
The chemical structure of NH2-PEG1-CH2CH2-Boc, also known by its IUPAC name tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is characterized by a single ethylene (B1197577) glycol unit separating a primary amine and a Boc-protected amine.
Table 1: Chemical Identifiers and Physicochemical Properties of NH2-PEG1-CH2CH2-Boc
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 204.27 g/mol | [3] |
| CAS Number | 127828-22-2 | [1][2] |
| Appearance | Colorless Liquid or Solid | [3][4] |
| Purity | ≥95% | [3] |
| Topological Polar Surface Area (TPSA) | 73.6 Ų | [3] |
| logP | -0.2 | [3] |
Table 2: Solubility Profile of NH2-PEG1-CH2CH2-Boc and Structurally Similar Compounds
| Solvent | Solubility | Rationale/Reference(s) |
| Water | Soluble | The hydrophilic PEG chain and the presence of amino groups contribute to aqueous solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent that effectively solvates PEGylated compounds.[5][6] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for PEG linkers.[5][6] |
| Dichloromethane (DCM) | Soluble | The Boc group enhances solubility in chlorinated solvents.[5][6] |
| Methanol | Slightly Soluble | Solubility is generally lower in alcohols compared to polar aprotic solvents.[5] |
| Ethyl Acetate | Slightly Soluble | Limited solubility is expected in less polar solvents.[5] |
| Diethyl Ether | Insoluble | Generally insoluble in nonpolar ethers.[7] |
Key Applications
The unique architecture of NH2-PEG1-CH2CH2-Boc makes it a versatile building block in several areas of drug development and biotechnology.
Proteolysis Targeting Chimeras (PROTACs) Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. NH2-PEG1-CH2CH2-Boc is an ideal linker for connecting the target protein-binding ligand and the E3 ligase ligand. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a potent cytotoxic drug to an antibody. The sequential conjugation strategy enabled by the Boc protecting group allows for the controlled assembly of the ADC, ensuring a defined drug-to-antibody ratio (DAR).
Bioconjugation and Surface Modification
The primary amine of the linker can be used to conjugate it to proteins, peptides, or other biomolecules to enhance their solubility, stability, and pharmacokinetic profiles. The deprotected amine can then be used to attach other molecules of interest, such as targeting ligands or imaging agents. Furthermore, it can be employed to functionalize nanoparticles and other surfaces for applications in targeted drug delivery and diagnostics.
Experimental Protocols
The following protocols provide detailed methodologies for the use of NH2-PEG1-CH2CH2-Boc in common bioconjugation and PROTAC synthesis workflows. These are generalized protocols and may require optimization for specific applications.
Protocol 1: Boc Deprotection of NH2-PEG1-CH2CH2-Boc
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
NH2-PEG1-CH2CH2-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve NH2-PEG1-CH2CH2-Boc in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Conjugation of a Carboxylic Acid to the Primary Amine via EDC/NHS Chemistry
This protocol describes the coupling of a molecule containing a carboxylic acid to the primary amine of NH2-PEG1-CH2CH2-Boc.
Materials:
-
NH2-PEG1-CH2CH2-Boc
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC and NHS to the solution. A common molar ratio is 1:1.5:1.2 (Carboxylic acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve NH2-PEG1-CH2CH2-Boc in Coupling Buffer.
-
Add the activated carboxylic acid solution to the NH2-PEG1-CH2CH2-Boc solution. A 1.5- to 10-fold molar excess of the activated acid is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Add the Quenching Solution to stop the reaction.
-
Purify the conjugate using an appropriate method such as HPLC or column chromatography.
Protocol 3: A General PROTAC Synthesis Workflow
This protocol outlines a general strategy for synthesizing a PROTAC using NH2-PEG1-CH2CH2-Boc.
Procedure:
-
Step 1: Couple E3 Ligase Ligand: Couple an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the deprotected amine of the linker (from Protocol 1) via an amide bond, or couple a carboxylic acid-functionalized E3 ligase ligand to the primary amine of NH2-PEG1-CH2CH2-Boc (using Protocol 2).
-
Step 2: Boc Deprotection (if necessary): If the Boc group is still present, deprotect the amine using Protocol 1.
-
Step 3: Couple Target Protein Ligand: Couple a carboxylic acid-functionalized target protein ligand (e.g., a JQ1 derivative) to the newly exposed amine on the E3 ligase ligand-linker intermediate to yield the final PROTAC.
-
Purification: Purify the final PROTAC using preparative HPLC.
Conclusion
NH2-PEG1-CH2CH2-Boc is a highly versatile and valuable heterobifunctional linker for researchers and scientists in the field of drug development. Its well-defined structure, predictable reactivity, and the enhanced properties it imparts to conjugates make it an essential tool for the synthesis of sophisticated therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for the successful application of this linker in a variety of bioconjugation and drug discovery endeavors.
